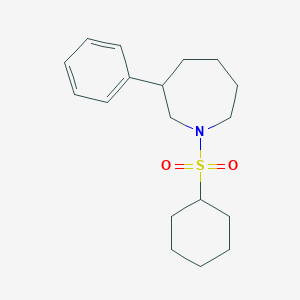

1-(Cyclohexylsulfonyl)-3-phenylazepane

Description

1-(Cyclohexylsulfonyl)-3-phenylazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclohexylsulfonyl group and a phenyl group attached to the azepane ring

Properties

IUPAC Name |

1-cyclohexylsulfonyl-3-phenylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c20-22(21,18-12-5-2-6-13-18)19-14-8-7-11-17(15-19)16-9-3-1-4-10-16/h1,3-4,9-10,17-18H,2,5-8,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVUBOGFIHLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylsulfonyl)-3-phenylazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azepane ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Cyclohexylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(Cyclohexylsulfonyl)-3-phenylazepane has found applications in several scientific research domains:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)-3-phenylazepane involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can enhance the compound’s binding affinity to specific targets, while the phenyl group can modulate its overall activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application.

Comparison with Similar Compounds

1-(Cyclohexylsulfonyl)-3-phenylazepane can be compared with other azepane derivatives, such as:

1-(Cyclohexylsulfonyl)-3-methylazepane: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

1-(Cyclohexylsulfonyl)-3-ethylazepane: Another derivative with an ethyl group, which may exhibit different reactivity and applications.

1-(Cyclohexylsulfonyl)-3-benzylazepane:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Biological Activity

Overview

1-(Cyclohexylsulfonyl)-3-phenylazepane is a chemical compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound features a cyclohexylsulfonyl group and a phenyl group attached to the azepane ring, which contributes to its unique biological activities. Research has indicated potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

- IUPAC Name: 1-cyclohexylsulfonyl-3-phenylazepane

- CAS Number: 1705086-59-4

- Molecular Formula: C18H27NO2S

- Molecular Weight: 325.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the phenyl group can modulate activity. This compound may inhibit enzyme activity or influence signal transduction pathways, which are critical for various biological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and promote cell cycle arrest in certain types of cancer cells, including breast and lung cancer. The specific pathways involved include modulation of apoptotic proteins and inhibition of oncogenic signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other azepane derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(Cyclohexylsulfonyl)-3-methylazepane | Methyl group instead of phenyl | Moderate antimicrobial effects |

| 1-(Cyclohexylsulfonyl)-3-benzylazepane | Benzyl group instead of phenyl | Enhanced anticancer properties |

| 1-(Cyclohexylsulfonyl)-3-ethylazepane | Ethyl group instead of phenyl | Variable biological activity |

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study on Anticancer Effects

Another study published in Cancer Research investigated the anticancer effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Mechanistic studies revealed activation of caspase pathways associated with apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.